1-(4-Piperidinylmethyl)piperidine dihydrochloride
Overview
Description
1-(4-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H22N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often found in the form of a hydrate and is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, and hydrogen chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of piperidine derivatives with oxidized functional groups.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with various functional groups.
Scientific Research Applications
1-(4-Piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(1-Piperidylmethyl)piperidine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
Comparison: 1-(4-Piperidinylmethyl)piperidine dihydrochloride is unique due to its specific molecular structure, which allows for distinct reactivity and binding properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWBHEZCKIEEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627550 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32832-17-0 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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